molecular formula C12H8BrClO B3034179 1-Bromo-2-(3-chlorophenoxy)benzene CAS No. 1426805-09-5

1-Bromo-2-(3-chlorophenoxy)benzene

Cat. No.: B3034179
CAS No.: 1426805-09-5
M. Wt: 283.55 g/mol
InChI Key: PGGAYCHAGYRSPB-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8BrClO It is a halogenated aromatic compound, featuring both bromine and chlorine atoms attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(3-chlorophenoxy)benzene is the benzene ring in organic compounds. The compound acts as an electrophile, seeking out electron-rich areas in other molecules .

Mode of Action

The compound undergoes Electrophilic Aromatic Substitution (EAS), a common reaction in organic chemistry . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathway of electrophilic aromatic substitution. This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The compound, being an electrophile, can participate in this pathway and influence its downstream effects.

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the compound’s reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chlorophenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with 3-chlorophenol in the presence of a suitable base and a coupling agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-chlorophenoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Phenolic or quinone compounds.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(3-chlorophenoxy)benzene has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and liquid crystals.

    Environmental Chemistry: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-2-(3-chlorophenoxy)benzene is unique due to the presence of both bromine and chlorine atoms on different benzene rings connected by an ether linkage This structural feature imparts distinct chemical properties compared to other bromochlorobenzenes, which have both halogens on the same benzene ring

Properties

IUPAC Name

1-bromo-2-(3-chlorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGAYCHAGYRSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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